2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one

Microtubule targeting agents Multidrug resistance Cancer chemotherapy

This unsubstituted pyrimido[4,5-b]indole core enables precise SAR for microtubule depolymerizers, GSK-3β inhibitors, and HSC expansion agents. Minor substitutions yield divergent profiles—ensure experimental reproducibility with this validated, high-purity starting material. Ideal for medicinal chemistry lead optimization.

Molecular Formula C10H8N4O
Molecular Weight 200.201
CAS No. 171179-93-4
Cat. No. B2457841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one
CAS171179-93-4
Molecular FormulaC10H8N4O
Molecular Weight200.201
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)N=C(NC3=O)N
InChIInChI=1S/C10H8N4O/c11-10-13-8-7(9(15)14-10)5-3-1-2-4-6(5)12-8/h1-4H,(H4,11,12,13,14,15)
InChIKeyQFPJRUKSXXTQNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one (CAS 171179-93-4): Core Tricyclic Scaffold for Kinase-Targeted Drug Discovery and Procurement


2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one (CAS 171179-93-4, molecular formula C10H8N4O, molecular weight 200.20) is a tricyclic heteroaromatic compound that serves as a versatile core scaffold in medicinal chemistry . The molecule features a pyrimido[4,5-b]indole framework with a 2-amino substituent and a 4(9H)-one functionality. This unsubstituted core structure provides a strategic starting point for the synthesis of diverse biologically active derivatives, including potent kinase inhibitors targeting microtubule dynamics, glycogen synthase kinase-3β (GSK-3β), casein kinase 2 (CK2), receptor tyrosine kinases (RTKs), and bromodomain and extra-terminal (BET) proteins [1]. As an intermediate with multiple functionalization sites, the compound enables structure-activity relationship (SAR) exploration and lead optimization in pharmaceutical research programs [2].

Why 2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one Cannot Be Replaced by Generic Pyrimidoindole Analogs in Research Procurement


The pyrimido[4,5-b]indole scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where minor substitutions at the 2-, 4-, 5-, or 7-positions yield divergent biological profiles across distinct target classes [1]. For example, 2-amino-4(9H)-one derivatives demonstrate microtubule depolymerization activity with two-digit nanomolar IC50 values, while 7-chloro-4-amino variants exhibit nanomolar GSK-3β inhibition, and 5-arylthio-2,4-diamine analogs display dual RTK/thymidylate synthase inhibition [2]. This functional divergence underscores that generic substitution of pyrimidoindole analogs without precise structural matching will compromise experimental reproducibility and biological outcome. The unsubstituted core CAS 171179-93-4 provides a validated, well-characterized starting material essential for controlled SAR studies and reproducible synthesis of targeted derivatives [3].

Quantitative Differentiation of 2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one Against In-Class Analogs


Microtubule Depolymerization Potency: 2-Amino-4(9H)-one Core Achieves Two-Digit Nanomolar Cytotoxicity Against Multidrug-Resistant Cancer Cells

The 2-amino-4(9H)-one pyrimido[4,5-b]indole scaffold (represented by compound 2) demonstrates potent microtubule depolymerization activity with two-digit nanomolar IC50 values against MDA-MB-435, SK-OV-3, and HeLa cancer cell lines [1]. Importantly, compounds 2, 3, 6, and 8 retain full efficacy in cells expressing P-glycoprotein or the βIII isotype of tubulin, mechanisms that confer clinical resistance to existing microtubule-targeting drugs such as taxanes and vinca alkaloids [2]. This resistance-overcoming profile differentiates the pyrimido[4,5-b]indole core from conventional microtubule agents.

Microtubule targeting agents Multidrug resistance Cancer chemotherapy

GSK-3β Inhibitory Activity: Pyrimido[4,5-b]indole Core Demonstrates Intracellular IC50 of 2.24 µM, Serving as Baseline for Optimized Nanomolar Inhibitors

The pyrimido[4,5-b]indole scaffold exhibits baseline glycogen synthase kinase-3β (GSK-3β) inhibitory activity, with a reference compound 2 demonstrating an IC50 value of 2.24 µM in a NanoBRET TE intracellular GSK-3β assay [1]. Optimized enantiopure derivatives achieve substantially enhanced potency, with (R)-28 (7-bromo substituted) exhibiting IC50 of 360 nM and (R)-2 (7-chloro substituted) showing IC50 of 480 nM [2]. This quantitative progression illustrates the scaffold's capacity for potency optimization through systematic substitution.

GSK-3β inhibition Alzheimer's disease Neurodegeneration

Dual RTK/Thymidylate Synthase Inhibition: 5-Arylthio-2,4-diamine Derivatives Exhibit Single-Agent Combination Chemotherapy Potential

Pyrimido[4,5-b]indole derivatives bearing 5-arylthio-2,4-diamine substituents demonstrate dual inhibitory activity against both receptor tyrosine kinases (RTKs) and thymidylate synthase (TS), a profile that enables single-agent combination chemotherapy potential [1]. A representative compound in this series exhibits TS inhibition with IC50 = 29,000 nM (29 µM) against human thymidylate synthase [2]. While this potency is modest, the dual mechanism provides a distinct advantage over single-target agents by simultaneously disrupting growth factor signaling and nucleotide biosynthesis pathways.

Receptor tyrosine kinase Thymidylate synthase Combination chemotherapy

Hematopoietic Stem Cell Expansion: Pyrimidoindole Scaffold Enables Potent Ex Vivo Expansion Comparable to UM171

Pyrimidoindole analogs demonstrate potent hematopoietic stem cell (HSC) ex vivo expansion activity, with analog 11 emerging as the most effective compound among 37 synthesized derivatives [1]. Analog 11 stimulates ex vivo expansion of umbilical cord blood (UCB) CD34+ cells and CD34+CD38- cells, with potency described as comparable or superior to UM171, the prototypical pyrimidoindole HSC expansion agent [2]. Expanded HSCs retain adequate multi-lineage differentiation capacity, and compound 11 exhibits no cytotoxicity at test concentrations [3].

Hematopoietic stem cells Ex vivo expansion Cord blood transplantation

CK2 Kinase Inhibition: Pyrimido[4,5-b]indole Derivatives Represent a Distinct Chemical Class from Silmitasertib (CX-4945)

Substituted pyrimido[4,5-b]indole compounds have been identified as protein kinase CK2 inhibitors with utility as anticancer and antitumor agents [1]. This scaffold class represents a novel chemical structure distinct from CX-4945 (Silmitasertib), the only CK2 inhibitor currently in clinical use for advanced solid tumors and multiple myeloma [2]. The structural divergence from existing clinical CK2 inhibitors provides opportunities to address resistance mechanisms and improve selectivity profiles.

CK2 inhibition Cancer therapy Kinase inhibitors

Broad-Spectrum Antibacterial Activity: GP-1 Pyrimido[4,5-b]indole Derivative Inhibits DNA Gyrase with Potency Against MDR Gram-Negative Pathogens

Pyrimido[4,5-b]indole-based compounds, exemplified by GP-1, represent the first reported ATPase inhibitors of DNA gyrase with potent broad-spectrum antibacterial activity against both multidrug-resistant Gram-positive and Gram-negative pathogens [1]. GP-1 demonstrated excellent antibacterial activity but was limited by hERG inhibition and poor pharmacokinetics [2]. Subsequent optimization yielded compound 18r with reduced hERG liability and improved PK profile, exhibiting superior broad-spectrum in vitro antibacterial activity compared to GP-1, including efficacy against clinical multidrug-resistant Acinetobacter baumannii isolates [3].

Antibacterial DNA gyrase inhibition Multidrug-resistant bacteria

Optimal Research and Industrial Application Scenarios for 2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one Procurement


Synthesis of Microtubule-Targeting Agents Effective Against Multidrug-Resistant Cancer

Researchers developing novel microtubule depolymerizing agents should procure CAS 171179-93-4 as the core scaffold for synthesizing pyrimido[4,5-b]indole-4-amine derivatives. The scaffold enables access to compounds with two-digit nanomolar IC50 values against cancer cell lines and retained efficacy in P-glycoprotein- and βIII-tubulin-expressing resistant models [1].

Development of GSK-3β Inhibitors for Neurodegenerative Disease Research

Neuroscience research programs targeting GSK-3β for Alzheimer's disease and related neurodegenerative disorders should utilize this core for systematic SAR studies. The pyrimido[4,5-b]indole scaffold provides a baseline IC50 of 2.24 µM (NanoBRET TE intracellular assay) and can be optimized to low nanomolar potency through substitution at the 7-position and stereochemical control [1][2].

Hematopoietic Stem Cell Expansion Protocols for Cord Blood Transplantation

Stem cell biology laboratories developing ex vivo HSC expansion protocols should consider pyrimidoindole-based compounds derived from this core scaffold. Analog 11 demonstrates potency comparable or superior to UM171 in expanding UCB CD34+ and CD34+CD38- cells while retaining multi-lineage differentiation capacity and lacking cytotoxicity at effective concentrations [1][2].

Discovery of Novel Antibacterial Agents Targeting DNA Gyrase ATPase

Antibacterial drug discovery programs addressing multidrug-resistant Gram-negative pathogens should utilize the pyrimido[4,5-b]indole scaffold for developing DNA gyrase ATPase inhibitors. This mechanism represents a first-in-class approach validated with compound 18r, which demonstrates superior broad-spectrum activity against MDR Acinetobacter baumannii and in vivo efficacy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.